Cas no 35350-37-9 (dimethyl 4,4''-disulfanediylbis(3-nitrobenzoate))

dimethyl 4,4''-disulfanediylbis(3-nitrobenzoate) structure
35350-37-9 structure
Product Name:dimethyl 4,4''-disulfanediylbis(3-nitrobenzoate)
CAS-nummer:35350-37-9
MF:C16H12N2O8S2
MW:424.405081748962
CID:920238
PubChem ID:292580
Update Time:2025-04-19

dimethyl 4,4''-disulfanediylbis(3-nitrobenzoate) Chemische en fysische eigenschappen

Naam en identificatie

    • dimethyl 4,4''-disulfanediylbis(3-nitrobenzoate)
    • methyl 4-[(4-methoxycarbonyl-2-nitrophenyl)disulfanyl]-3-nitrobenzoate
    • 2,2'-Dinitro-4,4'-dimethoxycarbonyl-diphenyl-disulfid
    • AC1L6IAU
    • AC1Q20GD
    • AG-F-22274
    • AR-1I5554
    • bis(4-carboxy-2-nitrophenyl)disulfide methyl ester
    • Bis< 2-nitro-4-(carbomethoxy)phenyl> disulfide
    • CHEMBL333485
    • CTK4H4339
    • dimethyl 4,4'-dithio-bis(3-nitrobenzoate)
    • dimethyl 4,4'-dithio-bis-(3-nitrobenzoate)
    • Dimethyl 4,4'-dithiobis(3-nitrobenzoate)
    • Dimethyl-4.4'-dithio-bis-(3-nitrobenzoat)
    • NSC158411
    • 4,4'-dithiobis[3-nitrobenzoic acid] dimethyl ester
    • UYYXQLZKGJWXIQ-UHFFFAOYSA-N
    • DTXSID90188841
    • Benzoic acid, 4,4'-dithiobis[3-nitro-, 1,1'-dimethyl ester
    • SCHEMBL5917877
    • methyl 4-[[4-(methoxycarbonyl)-2-nitrophenyl]disulfanyl]-3-nitrobenzoate
    • 1,1'-Dimethyl 4,4'-dithiobis[3-nitrobenzoate]
    • NSC 158411
    • F18191
    • Dimethyl 4,4'-disulfanediylbis(3-nitrobenzoate)
    • methyl 4-[(4-methoxycarbonyl-2-nitro-phenyl)disulfanyl]-3-nitro-benzoate
    • NSC-158411
    • 35350-37-9
    • Y22X4RGQ55
    • Inchi: 1S/C16H12N2O8S2/c1-25-15(19)9-3-5-13(11(7-9)17(21)22)27-28-14-6-4-10(16(20)26-2)8-12(14)18(23)24/h3-8H,1-2H3
    • InChI-sleutel: UYYXQLZKGJWXIQ-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(C(=O)OC)=CC=1[N+](=O)[O-])SC1C=CC(C(=O)OC)=CC=1[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 424.00356
  • Monoisotopische massa: 424.00350769g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 7
  • Complexiteit: 556
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 195Ų

Experimentele eigenschappen

  • PSA: 138.88
  • LogboekP: 4.92200
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